6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
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Description
The compound “6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a benzoxazine ring, a bromine atom, a methoxyphenyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazine core, with the various substituents adding complexity to the molecule. The presence of the bromine atom could make it a good leaving group in reactions, while the methoxyphenyl and phenyl groups could participate in aromatic interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions, redox reactions, and reactions involving the opening of the benzoxazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazine ring could contribute to its stability, while the bromine atom could influence its reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-24-17-10-7-15(8-11-17)21-23-19-12-9-16(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13,20-21,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDZWZSXNSUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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